Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone
Overview
Description
Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone is a chemical compound with a molecular weight of 275.41 g/mol . It is known for its unique structure, which includes a cyclobutyl ring, a thiomorpholine moiety, and a phenyl ketone group. This compound is used in various research applications due to its reactivity and selectivity .
Scientific Research Applications
Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Preparation Methods
The synthesis of Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Thiomorpholine Moiety: Thiomorpholine can be introduced through nucleophilic substitution reactions.
Attachment of the Phenyl Ketone Group: The phenyl ketone group is typically introduced through Friedel-Crafts acylation reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine moiety, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .
Mechanism of Action
The mechanism of action of Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with biological receptors, while the phenyl ketone group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone can be compared with similar compounds such as:
- Cyclobutyl 2-(piperidinomethyl)phenyl ketone
Cyclobutyl 2-(morpholinomethyl)phenyl ketone: This compound has a morpholine moiety instead of thiomorpholine, leading to different reactivity and selectivity.
Properties
IUPAC Name |
cyclobutyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(13-5-3-6-13)15-7-2-1-4-14(15)12-17-8-10-19-11-9-17/h1-2,4,7,13H,3,5-6,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWZAHGLSICEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643848 | |
Record name | Cyclobutyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-54-2 | |
Record name | Cyclobutyl[2-(4-thiomorpholinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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